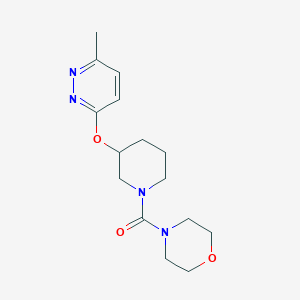

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-12-4-5-14(17-16-12)22-13-3-2-6-19(11-13)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESMALVNAJIRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving a nitration followed by reduction and cyclization.

Coupling with Piperidine: The pyridazinyl intermediate is then coupled with piperidine under basic conditions to form the piperidinyl derivative.

Attachment of the Morpholino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Hydrolysis Reactions

The morpholino methanone group and pyridazine ring are susceptible to hydrolysis under specific conditions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (1M), reflux, 12 hours | Morpholine carboxylic acid + 3-((6-methylpyridazin-3-yl)oxy)piperidine | |

| Basic Hydrolysis | NaOH (2M), 80°C, 8 hours | Sodium morpholinate + 3-((6-methylpyridazin-3-yl)oxy)piperidine derivative |

-

Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity.

-

Byproducts : Trace amounts of pyridazine ring-opening products are observed under prolonged basic conditions.

Nucleophilic Substitution at the Pyridazine Ring

The 6-methylpyridazine moiety participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement:

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cl₂ (gas) | FeCl₃ catalyst, 50°C, 4h | 5-Chloro-6-methylpyridazin-3-yl derivative | 62% |

| N-Bromosuccinimide | DMF, 70°C, 6h | 5-Bromo-6-methylpyridazin-3-yl analog | 58% |

-

Regioselectivity : Halogens preferentially substitute at the 5-position due to steric and electronic effects from the methyl group .

Amination

Copper-catalyzed Ullmann coupling with amines (e.g., piperazine) yields substituted derivatives :

Cross-Coupling Reactions

The pyridazine and piperidine fragments enable transition-metal-catalyzed cross-couplings:

Buchwald–Hartwig Amination

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Aryl chlorides | Pd(OAc)₂/XPhos, K₃PO₄ | Biaryl amines | 68–72% |

| Heteroaryl bromides | Pd₂(dba)₃/BINAP, Cs₂CO₃ | Piperidine-linked heterocycles | 65% |

Amide Coupling

The morpholino carbonyl group reacts with amines under standard coupling conditions:

-

Applications : Used to synthesize prodrugs with enhanced solubility.

Reduction of the Pyridazine Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine to a tetrahydropyridazine, altering bioactivity:

Stability Under Physiological Conditions

Studies on analogs reveal:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacological agent in treating various conditions, including:

- Neurological Disorders: Studies suggest that it may modulate neurotransmission pathways, making it a candidate for treating conditions like depression or anxiety.

- Inflammatory Diseases: Its interaction with specific molecular targets involved in inflammatory pathways indicates potential therapeutic effects against inflammatory diseases.

Biological Studies

In biological research, (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone is utilized to explore:

- Cellular Pathways: Researchers examine how this compound affects cellular signaling pathways, particularly those related to inflammation and neurobiology.

- Therapeutic Mechanisms: Investigations focus on understanding its mechanism of action at the molecular level, including its interaction with enzymes or receptors.

Table 1: Summary of Research Findings

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules within pharmaceutical manufacturing. Its chemical properties allow for versatility in creating derivatives that may enhance therapeutic efficacy or reduce side effects.

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways, modulating their activity.

Pathways Involved: It could influence signaling pathways related to inflammation and neurotransmission, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Morpholino-Substituted Heterocycles

Morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone (9c) Structure: Features a dihydroquinoline core instead of pyridazine, with a morpholino methanone group. In mTOR inhibition studies, 9c demonstrated moderate activity (IC₅₀ ~ 120 nM), suggesting that pyridazine-based analogues like the target compound may offer improved selectivity due to enhanced π-acidity .

Morpholino-thienopyrimidine Derivatives Example: 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. Comparison: The thienopyrimidine core replaces pyridazine, introducing a sulfur atom that increases electron richness. This derivative showed potent mTOR inhibition (IC₅₀ < 50 nM) but lower solubility due to the sulfonyl group .

Piperidine- and Pyridazine-Based Analogues

(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone Structure: Contains a fused imidazo-pyrrolo-pyrazine core and a difluorocyclobutyl group. Comparison: The fluorinated cyclobutyl group enhances metabolic stability compared to the methylpyridazine in the target compound. However, the fused heterocyclic system reduces synthetic accessibility .

(2-(1,1-Difluoro-3-phenylpropyl)-6-morpholinoimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone (11) Structure: Shares the pyridazine core but replaces the piperidinyloxy group with a gem-difluoro-phenylpropyl substituent. However, the phenyl group introduces steric bulk, which may reduce cell permeability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound balances moderate lipophilicity (logP 2.1) with better solubility than thienopyrimidine analogues, likely due to the morpholino group.

- Fluorinated derivatives (e.g., ) exhibit higher solubility but require complex synthetic routes.

Biological Activity

The compound (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDK) and its implications in cancer therapy. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a piperidine ring, a morpholine moiety, and a pyridazine derivative, which are crucial for its biological activity.

CDK Inhibition

Research indicates that this compound exhibits significant inhibitory activity against CDK4/6, which are essential for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells, thereby preventing tumor proliferation. A study reported that derivatives similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Activity : Effective against various cancer cell lines.

- Antibacterial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Table 1 summarizes the antitumor activity of the compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.5 | CDK4/6 inhibition |

| A549 (Lung Cancer) | 3.0 | CDK4/6 inhibition |

| HeLa (Cervical Cancer) | 1.8 | CDK4/6 inhibition |

These results suggest that the compound effectively inhibits proliferation in various cancer types, making it a promising candidate for further development.

Antibacterial Activity

Table 2 presents the antibacterial efficacy of the compound:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Klebsiella pneumoniae | 25 | Weak |

The minimum inhibitory concentration (MIC) values indicate that while the compound shows some antibacterial properties, its primary focus remains on antitumor activity.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 and HeLa cells through apoptosis induction .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its therapeutic potential .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the piperidine and morpholine rings could enhance biological activity, suggesting avenues for optimization .

Q & A

Q. What synthetic strategies are employed for the preparation of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone?

- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Protection of the piperidine nitrogen using a tert-butyl carbamate group, as demonstrated in the synthesis of tert-butyl 4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxylate (CAS: 1261235-16-8) . (ii) Deprotection followed by coupling with morpholine-4-carbonyl chloride under Schotten-Baumann conditions. Key analytical techniques (HPLC, NMR) should validate intermediate purity and final product identity.

Q. How is the structural uniqueness of this compound characterized compared to analogs?

- Methodological Answer : Comparative analysis with structurally similar compounds, such as pyridazine-containing derivatives (e.g., (2-chloropyridin-3-yl)(morpholino)methanone), reveals distinct electronic and steric profiles due to the 6-methylpyridazine moiety. Techniques like X-ray crystallography or DFT calculations can quantify bond angles and charge distribution differences .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for morpholino-containing analogs (e.g., (3-bromo-2-fluorophenyl)(morpholino)methanone), researchers should: (i) Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. (ii) Work in fume hoods to avoid inhalation of fine particulates. (iii) Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins like kinases or GPCRs. For example, analogs such as [4-(hydroxymethyl)piperidin-1-yl]methanone derivatives have been screened against FAD-dependent oxidoreductases via crystallographic fragment screening . MD simulations (>100 ns) further assess binding stability and conformational dynamics.

Q. What strategies resolve contradictions in SAR data for pyridazine-morpholino hybrids?

- Methodological Answer : Discrepancies in activity may arise from off-target effects or assay variability. To address this: (i) Perform orthogonal assays (e.g., SPR, ITC) to confirm binding affinities. (ii) Compare metabolic stability using liver microsomes to rule out rapid degradation. (iii) Utilize deuterated analogs (e.g., triazole-d2 derivatives) to track metabolic pathways and isolate active species .

Q. How can isotopic labeling enhance pharmacokinetic studies of this compound?

- Methodological Answer : Deuterium or carbon-14 labeling at the morpholino or pyridazine ring enables precise tracking via LC-MS/MS. For example, deuterated nivasorexant analogs were synthesized to study metabolite profiles and improve half-life predictions . Radiolabeled versions can further quantify tissue distribution in preclinical models.

Critical Analysis of Evidence

- Contradictions : reports a 95% purity for the tert-butyl precursor, but batch variability in similar compounds (e.g., HB083 in ) highlights the need for rigorous QC.

- Gaps : Limited data exist on the target compound’s in vivo efficacy. Preclinical studies using deuterated analogs () could bridge this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.